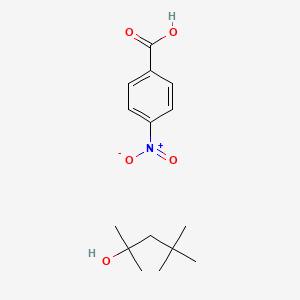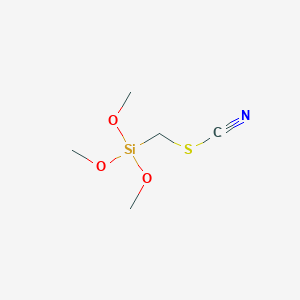
(Trimethoxysilyl)methyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Trimethoxysilyl)methyl thiocyanate is an organosilicon compound characterized by the presence of both trimethoxysilyl and thiocyanate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Trimethoxysilyl)methyl thiocyanate typically involves the reaction of trimethoxysilane with thiocyanate sources under controlled conditions. One common method includes the reaction of trimethoxysilane with potassium thiocyanate in the presence of a suitable solvent, such as acetonitrile, at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the thiocyanate ion replaces a methoxy group on the silicon atom.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to distillation or recrystallization to isolate and purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions: (Trimethoxysilyl)methyl thiocyanate undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The thiocyanate group can be substituted by other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or aqueous solutions under acidic or basic conditions.
Condensation: Catalyzed by acids or bases, often at elevated temperatures.
Substitution: Requires nucleophilic reagents like halides or alkoxides, often in the presence of a suitable solvent.
Major Products Formed:
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Substitution: Various substituted silanes, depending on the nucleophile used.
Applications De Recherche Scientifique
(Trimethoxysilyl)methyl thiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of silane coupling agents and functionalized silanes.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for its potential in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of (Trimethoxysilyl)methyl thiocyanate involves the interaction of its functional groups with various molecular targets. The trimethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of siloxane networks. The thiocyanate group can participate in nucleophilic substitution reactions, allowing for the introduction of other functional groups. These reactions enable the compound to modify surfaces, enhance adhesion, and improve the properties of materials.
Comparaison Avec Des Composés Similaires
Trimethoxysilane: Similar in structure but lacks the thiocyanate group.
Methyltrimethoxysilane: Contains a methyl group instead of a thiocyanate group.
Phenyl thiocyanate: Contains a phenyl group instead of a trimethoxysilyl group.
Uniqueness: (Trimethoxysilyl)methyl thiocyanate is unique due to the presence of both trimethoxysilyl and thiocyanate functional groups. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its similar counterparts. The combination of silane and thiocyanate functionalities makes it particularly valuable in the synthesis of advanced materials and surface modifications.
Propriétés
Numéro CAS |
56859-23-5 |
|---|---|
Formule moléculaire |
C5H11NO3SSi |
Poids moléculaire |
193.30 g/mol |
Nom IUPAC |
trimethoxysilylmethyl thiocyanate |
InChI |
InChI=1S/C5H11NO3SSi/c1-7-11(8-2,9-3)5-10-4-6/h5H2,1-3H3 |
Clé InChI |
ZCJUCBNGWHQZEI-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](CSC#N)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


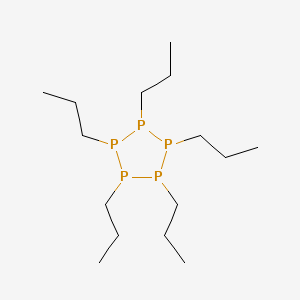
![1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene)](/img/structure/B14629443.png)

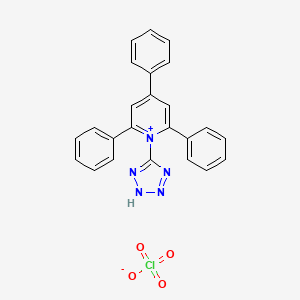
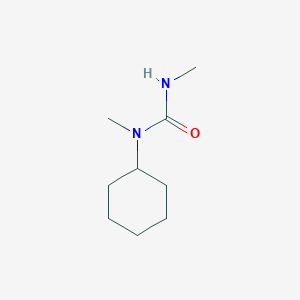
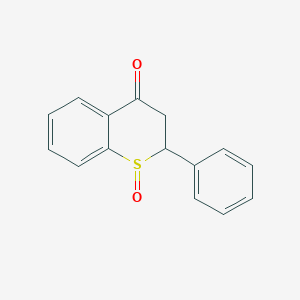
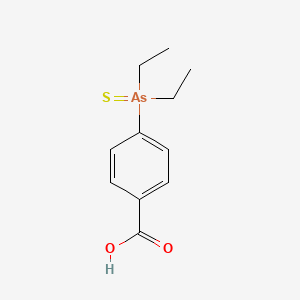
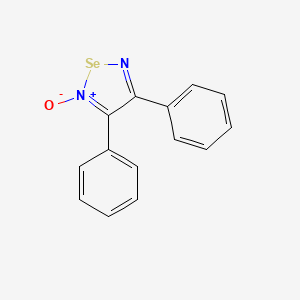
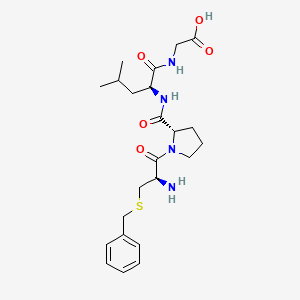
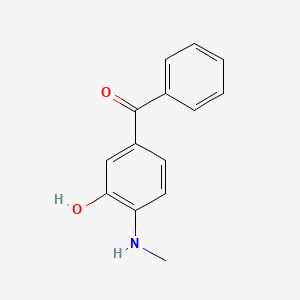

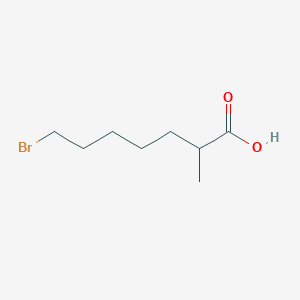
![N,N'-[(3-Chlorophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14629500.png)
